molecular formula C24H25N3O3S B2724969 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 899754-20-2

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2724969
CAS No.: 899754-20-2
M. Wt: 435.54
InChI Key: CJHYGPDZOMKCBU-UHFFFAOYSA-N
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Description

2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and acetamide

Scientific Research Applications

2-[(3-butyl-4-oxo-3,4-dihydro1

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components may contribute to the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing groups.

    Industrial Applications:

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Similar compounds with a benzofuro[3,2-d]pyrimidin-2-yl group have been found to have various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the sulfanyl and acetamide groups.

    Preparation of Benzofuran Intermediate: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic conditions.

    Synthesis of Pyrimidine Intermediate: The pyrimidine ring is often constructed via condensation reactions involving urea or guanidine with β-dicarbonyl compounds.

    Coupling Reaction: The benzofuran and pyrimidine intermediates are then coupled using a suitable linker, such as a halogenated alkane, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzofuran and pyrimidine rings, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids
  • Imidazole-containing compounds

Uniqueness

The uniqueness of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide lies in its combination of benzofuran, pyrimidine, and acetamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-4-5-12-27-23(29)22-21(17-8-6-7-9-19(17)30-22)26-24(27)31-14-20(28)25-18-11-10-15(2)13-16(18)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHYGPDZOMKCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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